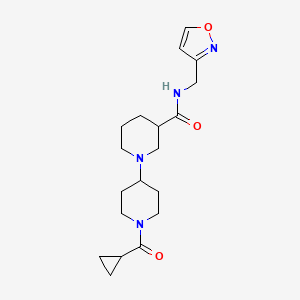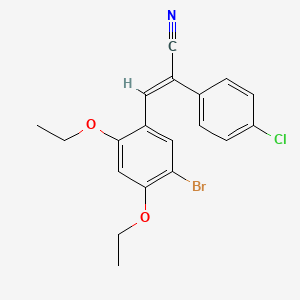amino]cyclopentanone oxime](/img/structure/B5365093.png)
2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime, also known as BOC-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOC-2 is a derivative of cyclopentanone oxime and contains a bromophenyl group, which makes it a useful tool for researchers in the field of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime involves the formation of a covalent bond between the active site of the enzyme or protein and the oxime group of this compound. This covalent bond results in the inhibition of the enzyme or protein activity, leading to the desired biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. It has been found to reduce inflammation in animal models of COPD and cystic fibrosis by inhibiting the activity of human leukocyte elastase. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of cathepsin G.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime in lab experiments include its high potency and specificity towards target enzymes and proteins, which allows for precise inhibition of their activity. This compound is also relatively easy to synthesize and has been optimized for high yields and purity. However, one limitation of using this compound is its potential toxicity towards non-target enzymes and proteins, which may lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the research and development of 2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime. One direction is to explore its potential as a therapeutic agent for inflammatory diseases such as COPD and cystic fibrosis. Another direction is to investigate its potential as a chemotherapeutic agent for cancer treatment. Further research is also needed to optimize the synthesis of this compound and to develop more potent and specific inhibitors of target enzymes and proteins.
Métodos De Síntesis
The synthesis of 2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime involves the reaction between 2-cyclopentanone oxime and 4-bromoacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen peroxide to yield the final product. This method has been optimized by researchers to obtain high yields and purity of this compound.
Aplicaciones Científicas De Investigación
2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been found to be a potent inhibitor of human leukocyte elastase, which is involved in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. This compound has also been shown to inhibit the activity of cathepsin G, which is involved in the progression of cancer and autoimmune diseases.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-6-4-9(5-7-10)13(17)8-16(19)12-3-1-2-11(12)15-18/h4-8,12,18H,1-3H2/b15-11-,16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFRELLIMRSRID-QFKDEPCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=NO)C1)[N+](=CC(=O)C2=CC=C(C=C2)Br)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(/C(=N\O)/C1)/[N+](=C/C(=O)C2=CC=C(C=C2)Br)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)

![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)


![4-(3-chloro-4-methoxybenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365094.png)
![3-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5365096.png)
![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)